Dihydrokepone

Description

Properties

CAS No. |

76391-90-7 |

|---|---|

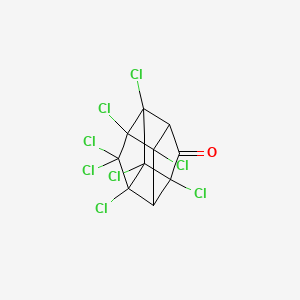

Molecular Formula |

C10H2Cl8O |

Molecular Weight |

421.7 g/mol |

IUPAC Name |

1,2,3,4,7,9,10,10-octachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one |

InChI |

InChI=1S/C10H2Cl8O/c11-4-1-2(19)5(12)3(4)7(14)8(5,15)6(1,13)9(4,16)10(7,17)18/h1,3H |

InChI Key |

ZAXAOUPBCRMFEJ-UHFFFAOYSA-N |

SMILES |

C12C(=O)C3(C4C1(C5(C2(C3(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C12C(=O)C3(C4C1(C5(C2(C3(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Synonyms |

dihydrokepone |

Origin of Product |

United States |

Mechanistic Pathways of Dihydrokepone Formation

Microbial Transformation Processes

Microorganisms play a significant role in the transformation of Kepone in the environment. The formation of dihydrokepone has been observed under both aerobic and anaerobic conditions, facilitated by specific bacterial strains and mixed microbial communities.

Anaerobic Biotransformation Pathways

Anaerobic conditions, particularly in sediments and contaminated soils, also facilitate the transformation of Kepone to this compound. vt.edu While generally a very slow process, anaerobic biodegradation is considered a potential removal pathway for Kepone. nih.gov The transformation often involves reductive dechlorination, where chlorine atoms on the Kepone molecule are replaced by hydrogen atoms.

Studies with denitrifying bacteria have shown the capacity for Kepone degradation. vt.edu An unidentified gram-negative facultative rod, designated "K bacterium," isolated from Kepone-contaminated sediment, transformed 8.8% of the Kepone in a benzoate-nitrate medium under anaerobic conditions. vt.edu The products of this transformation were identified as monohydro-Kepone and dihydro-Kepone. vt.edu However, it was noted that less than 20% of the total transformed Kepone was recovered as these specific products, suggesting the formation of other, unidentified polar products as well. vt.edu The transformation efficiency of the K bacterium increased to 21.1% with higher concentrations of potassium nitrate (B79036) in the medium. vt.edu

Long-term anaerobic microcosm studies using contaminated soils have also confirmed the biotransformation of chlordecone (B1668712), leading to the detection of various chlorinated derivatives. frontiersin.orgnih.gov

Characterization of Contributing Microbial Consortia and Pure Cultures

Several specific microorganisms and microbial communities have been identified for their role in the formation of this compound from Kepone.

Pseudomonas aeruginosa strain KO3: This pure culture, isolated from a sewage sludge lagoon, is capable of significant aerobic transformation of Kepone, producing about 16% this compound. nih.govresearchgate.netcolab.ws

Mixed Aerobic Enrichment Cultures: Consortia from sewage sludge have been shown to aerobically convert Kepone, yielding approximately 4% this compound. nih.govresearchgate.net

"K bacterium": This gram-negative, facultative anaerobic rod was isolated from Kepone-contaminated sediment and demonstrated the ability to transform Kepone into monohydro-Kepone and this compound under denitrifying conditions. vt.edu

Citrobacter species: While not explicitly linked to this compound production in the provided abstracts, new Citrobacter isolates (related to Citrobacter amalonaticus) have been identified as capable of transforming chlordecone under anaerobic conditions into other dechlorinated metabolites. colab.wsfrontiersin.orgnih.gov

Table 1: Microbial Transformation of Kepone to this compound

| Microbial Agent | Condition | Transformation Product(s) | Source of Microbe | Reference(s) |

|---|---|---|---|---|

| Pseudomonas aeruginosa strain KO3 | Aerobic | Monohydro-Kepone, this compound (~16%) | Sewage sludge lagoon water | nih.gov, colab.ws, researchgate.net |

| Mixed Aerobic Enrichment Culture | Aerobic | Monohydro-Kepone, this compound (~4%) | Sewage sludge lagoon water | nih.gov, researchgate.net |

| "K bacterium" | Anaerobic (denitrifying) | Monohydro-Kepone, this compound | Kepone-contaminated sediment | vt.edu |

Enzymatic Reduction Pathways in Biological Systems

The transformation of Kepone to this compound is an enzymatic process. In humans, the metabolic fate of chlordecone involves its uptake by the liver and subsequent enzymatic reduction to chlordecone alcohol, a dihydro- product. nih.gov

In microbial systems, specific enzymes have been implicated. The CO dehydrogenase enzyme complex from the anaerobic archaeon Methanosarcina thermophila was found to catalyze the conversion of Kepone to various products. researchgate.net While this compound was not explicitly named as a product for this specific enzyme in the provided search results, the study noted that similar patterns of decomposition products were obtained with reduced vitamin B12. researchgate.net Earlier work demonstrated that Kepone could be degraded in a highly reduced, abiotic system if vitamin B12s was available, highlighting the role of corrinoid-based enzymes in this type of reductive dechlorination. vt.edu The inhibition of electron transport by Kepone, demonstrated by a reduction in NADH oxidase and succinooxidase activities in certain bacteria, further suggests the interaction of Kepone with key metabolic enzymes. colab.ws

Abiotic Transformation Routes

Beyond microbial action, Kepone can be transformed into this compound through non-biological, or abiotic, processes. Photolytic degradation is a key abiotic route.

Photolytic Degradation Mechanisms

Exposure to light, particularly sunlight, can induce the degradation of Kepone. The photolysis of Kepone hydrate (B1144303) in a solution has been shown to yield both monohydrokepone and this compound. nih.govnih.gov This indicates that environmental exposure to sunlight can be a pathway for the natural attenuation of Kepone, transforming it into its reduced derivatives. vt.edu Research on the related compound mirex (B1677156) found that its decomposition by sunlight was significantly enhanced in the presence of amines, which formed a charge-transfer complex with the pesticide. epa.gov This suggests that the chemical matrix in which Kepone is found can influence the rate and extent of its photolytic conversion to this compound.

Table 2: Abiotic Transformation of Kepone to this compound

| Transformation Route | Condition | Product(s) | Reference(s) |

|---|---|---|---|

| Photolysis | In solution (as Kepone hydrate) | Monohydrokepone, this compound | nih.gov, nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name | Alternate Name(s) |

|---|---|

| Kepone | Chlordecone |

| This compound | Chlordecone alcohol, Dihydrochlordecone |

| Monohydrokepone | Monohydrochlordecone |

| Mirex | Dechlorane |

| Acetone | |

| Benzene | |

| Carbon dioxide | |

| Ethanol | |

| Hexachlorobenzene | |

| Hexachlorocyclopentadiene | |

| Hexane | |

| Hydrogen chloride | |

| Methane | |

| Methanol | |

| Octachloroindene | |

| Pentachlorophenol | |

| Potassium nitrate | |

| Pyruvate | |

| Sulfate |

Chemical Reduction Pathways

The conversion of Kepone to this compound primarily occurs through chemical reduction, an abiotic process that involves the addition of hydrogen to the Kepone molecule. This transformation is a key step in the environmental fate of Kepone, as this compound exhibits different properties and potential toxicity compared to its parent compound.

Research has shown that the reduction of Kepone can be facilitated by various chemical agents and conditions. For instance, studies have demonstrated that certain reduced, anaerobic, and abiotic systems can foster the degradation of Kepone. vt.edu One notable pathway involves the use of zero-valent iron, which has been shown to effectively dechlorinate Kepone, leading to the formation of several transformation products, including this compound. colab.wsresearchgate.net This process, known as in situ chemical reduction (ISCR), is a promising remediation technique for contaminated soils and water. researchgate.netenviro.wiki

Photochemical reduction is another significant pathway for this compound formation. While Kepone itself is highly resistant to degradation by sunlight, the presence of certain sensitizing agents can promote its photochemical breakdown. osti.gov For example, the irradiation of Kepone dihydrate in solution has been found to yield both monohydrokepone and this compound. nih.govnih.gov The presence of amines, such as ethylenediamine (B42938) and tert-butylamine, has been shown to sensitize Kepone to photochemical attack, leading to its degradation. osti.gov

Environmental Factors Influencing Abiotic Formation

Several environmental factors play a crucial role in influencing the abiotic formation of this compound from Kepone. These factors can either enhance or inhibit the chemical reduction processes.

Redox Conditions: The redox potential of the environment is a primary driver. Highly reduced, anaerobic conditions are particularly favorable for the chemical reduction of Kepone. vt.edu The absence of oxygen is a key requirement for many of the reductive dechlorination reactions to proceed.

pH: The acidity or alkalinity of the surrounding medium can influence the rate and pathway of Kepone degradation. For instance, the photochemical transformation of some pesticides is known to be pH-dependent, with different products forming in acidic versus basic media. annualreviews.org

Presence of Catalysts and Sensitizers: As mentioned earlier, the presence of certain substances can catalyze or sensitize the reduction of Kepone. Zero-valent iron acts as a catalyst in ISCR, while amines can act as sensitizers in photochemical degradation. colab.wsresearchgate.netosti.gov The availability of these materials in the environment will directly impact the rate of this compound formation.

Light Intensity and Wavelength: For photochemical reduction pathways, the intensity and wavelength of light are critical. savemyexams.com While Kepone is resistant to natural sunlight, specific wavelengths, particularly in the presence of sensitizers, can induce its transformation. osti.govannualreviews.org

Temperature: Temperature can affect the rate of chemical reactions. Higher temperatures generally increase the rate of chemical degradation processes. act-africa.orglibretexts.org

Interactive Data Table: Factors Influencing this compound Formation

| Factor | Influence on this compound Formation | Relevant Pathways |

| Redox Potential | Highly reducing (anaerobic) conditions favor formation. | Chemical Reduction, In Situ Chemical Reduction (ISCR) |

| pH | Can influence reaction rates and product distribution. | Photochemical Reduction |

| Catalysts | Substances like zero-valent iron accelerate reduction. | In Situ Chemical Reduction (ISCR) |

| Sensitizers | Compounds like amines enhance photochemical degradation. | Photochemical Reduction |

| Light | Specific wavelengths, especially with sensitizers, drive formation. | Photochemical Reduction |

| Temperature | Higher temperatures can increase reaction rates. | General Chemical Degradation |

Analytical Research Methodologies for Dihydrokepone in Environmental Studies

Advanced Spectrometric Approaches for Detection and Structural Inference

Spectrometric techniques are indispensable for identifying and structurally characterizing Dihydrokepone and its derivatives. These methods measure the interaction of molecules with electromagnetic radiation, providing a unique fingerprint for each compound.

Gas Chromatography-Mass Spectrometry (GC-MS) in Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound analysis, GC-MS is instrumental in identifying its various transformation products. The gas chromatograph separates volatile compounds from a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the compounds and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This spectrum serves as a molecular fingerprint, allowing for the identification of known and unknown degradation products of this compound. The technique's high sensitivity and specificity make it suitable for detecting trace levels of these compounds in complex environmental samples.

Key features of GC-MS in this compound research include:

High Separation Efficiency: Capable of separating complex mixtures of volatile and semi-volatile organic compounds. nih.gov

Definitive Identification: Provides mass spectra that can be compared against libraries for confident compound identification. quantanalitica.com

Quantitative and Qualitative Analysis: Can be used for both identifying the presence of compounds and determining their concentration. gsconlinepress.comcleancontrolling.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Transformation Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another critical tool for analyzing this compound transformation products, particularly those that are non-volatile or thermally unstable and thus not suitable for GC-MS. researchgate.net LC-MS couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. mdpi.com This technique is highly versatile and can be applied to a wide range of environmental water samples to detect and quantify this compound and its metabolites. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection of trace-level contaminants in complex matrices. mdpi.com

Recent studies have demonstrated the use of LC-MS for identifying various transformation products of chlordecone (B1668712), a related compound, including hydrochlordecones and polychloroindenes. researchgate.net This highlights the capability of LC-MS to elucidate the environmental degradation pathways of such persistent organic pollutants.

| Parameter | LC-MS/MS |

| Analytes | Pharmaceuticals, Transformation Products |

| Sample Matrix | Wastewater |

| Key Advantage | High selectivity and sensitivity, reduced sample preparation. researchgate.netmdpi.com |

| Instrumentation | Often involves tandem MS (MS/MS) for enhanced performance. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation during Transformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. numberanalytics.com It provides detailed information about the carbon-hydrogen framework of a compound, which is crucial for identifying the precise structure of this compound's transformation products. numberanalytics.commdpi.com While MS techniques provide information on the mass of a molecule and its fragments, NMR provides data on the connectivity of atoms within the molecule. ox.ac.uk

1D and 2D NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed to piece together the molecular structure. mdpi.comcreative-biostructure.com These experiments help in assigning the chemical shifts of protons and carbons and establishing correlations between them, which ultimately reveals the complete chemical structure. ox.ac.uk This level of detail is often necessary to distinguish between isomers and to confirm the exact structural changes that occur during transformation processes.

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a fundamental separation technique that underpins much of the analytical work on this compound. longdom.org It involves the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Various chromatographic methods are employed for the separation and quantification of this compound and its byproducts in research samples:

High-Performance Liquid Chromatography (HPLC): A highly versatile and widely used technique for separating non-volatile compounds. iipseries.org It offers high resolution and can be used for both analytical and preparative-scale separations. tanta.edu.eg

Gas Chromatography (GC): Primarily used for the separation of volatile and thermally stable compounds. nih.gov

Thin-Layer Chromatography (TLC): A simple and rapid technique often used for preliminary analysis and monitoring the progress of reactions. iipseries.org

These techniques are often coupled with various detectors, including mass spectrometers, for enhanced sensitivity and specificity in quantification. gsconlinepress.com

| Technique | Principle | Application in this compound Research |

| HPLC | Separation based on polarity and interaction with a solid stationary phase. iipseries.org | Separation and quantification of this compound and its non-volatile transformation products. tanta.edu.eg |

| GC | Separation of volatile compounds in a gaseous mobile phase. nih.gov | Analysis of volatile degradation products. |

| TLC | Separation on a thin layer of adsorbent material. iipseries.org | Rapid screening and preliminary identification. |

Application of Radiometric Tracing in Transformation Pathway Elucidation

Radiometric tracing is a highly sensitive technique used to follow the metabolic or environmental fate of a compound. This method involves labeling the this compound molecule with a radioactive isotope, such as ¹⁴C or ³H. By tracing the radioactivity, researchers can track the movement and transformation of the compound through various environmental compartments and biological systems.

This technique provides invaluable information on:

Transformation Pathways: Identifying the sequence of degradation steps and the formation of intermediate and final products.

Mass Balance: Quantifying the distribution of the parent compound and its metabolites in different sample matrices.

Bioaccumulation and Biotransformation: Studying the uptake and metabolism of this compound in organisms.

The use of radiometric tracing, often in conjunction with chromatographic and spectrometric techniques, allows for a comprehensive understanding of the environmental behavior of this compound.

Ecological and Environmental Research Implications of Dihydrokepone Occurrence

Detection and Monitoring in Contaminated Aquatic and Terrestrial Matrices

The detection and monitoring of dihydrokepone in environmental samples are essential for tracking the degradation of chlordecone (B1668712) and understanding the extent of contamination. Various analytical techniques are employed for its identification and quantification in complex matrices such as soil, sediment, and water.

Analytical Methods: Gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS) are common methods for analyzing organochlorine compounds like this compound. epa.govepa.gov These methods offer high sensitivity and selectivity, which are necessary for detecting the low concentrations often found in environmental samples. researchgate.net For instance, GC-MS monitoring has been successfully used to detect chlorinated derivatives, including this compound, in microbial enrichment cultures designed to study chlordecone biotransformation. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool, particularly for water samples, as it provides enhanced versatility and accuracy in identifying and quantifying trace concentrations of pesticides and their degradation products. researchgate.net

Sample preparation is a critical step in the analytical process. Techniques like solid-phase extraction (SPE) and pressurized liquid extraction (PLE) are used to extract and concentrate the analytes from environmental matrices before instrumental analysis. ut.ac.ir

Findings from Monitoring Studies: Monitoring studies have confirmed the presence of this compound in environments contaminated with chlordecone. For example, research on James River sediment microorganisms revealed the production of this compound from Kepone. researchgate.net These findings underscore the importance of including this compound in routine environmental monitoring programs in areas with a history of chlordecone use.

Below is a table summarizing analytical methods used for related compounds, which are applicable to this compound detection.

| Analytical Method | Matrix | Typical Detection Limit | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Drinking Water | 0.076 µg/L (for Kepone) | nih.gov |

| Gas Chromatography-Electron Capture Detector (GC-ECD) | Water, Sediment | 20 ng/L (Water), 10 µg/kg (Sediment) (for Kepone) | researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Surface and Wastewaters | Not specified | researchgate.net |

Persistence and Environmental Fate within Degradation Cascades of Parent Compounds

This compound is a product of the partial degradation of chlordecone, a notoriously persistent pesticide. nih.gov The environmental persistence of chlordecone is well-documented, with predictions that it could linger in soils for decades to centuries. researchgate.net The formation of this compound is a step in the breakdown of the complex cage-like structure of chlordecone. nih.gov

The degradation of chlordecone to this compound and other metabolites is influenced by various abiotic and biotic factors. up.pt While chlordecone itself is highly resistant to degradation, certain environmental conditions, particularly anaerobic (oxygen-free) environments, can facilitate its transformation. nih.gov The process often involves reductive dechlorination, where chlorine atoms are removed from the chlordecone molecule.

The environmental fate of this compound itself is an area of active research. Its persistence is expected to be significant, though likely less than that of its parent compound. The ultimate breakdown of these compounds into less harmful substances is a slow process. up.pt The persistence of such chemicals poses a long-term risk of accumulation in the environment and potential toxicity. up.pt

Biotransformation Dynamics in Natural Ecosystems

The transformation of chlordecone to this compound is primarily a biological process mediated by microorganisms. nih.govnih.gov This biotransformation is a key aspect of the natural attenuation of chlordecone-contaminated sites.

Microbial Processes: Research has shown that anaerobic microorganisms play a crucial role in the degradation of chlordecone. nih.gov In laboratory studies using microbial enrichment cultures from contaminated soils and wastewater treatment plant sludge, the disappearance of chlordecone was observed concurrently with the appearance of its metabolites, including this compound (referred to as monohydro-Kepone in some studies). nih.govresearchgate.net

Specific bacterial species have been identified as capable of transforming chlordecone. For instance, isolates closely related to Citrobacter amalonaticus have been shown to reproduce the transformation of chlordecone under anaerobic conditions. nih.govnih.govfrontiersin.org These bacteria are thought to use chlordecone as an electron acceptor in their metabolic processes. nih.gov

Theoretical and Computational Approaches in Dihydrokepone Transformation Research

Computational Modeling of Reductive Dechlorination Processes

Computational modeling is a critical tool for simulating the complex processes governing the reductive dechlorination of organochlorine compounds in the environment. While specific kinetic models exclusively for dihydrokepone are not extensively detailed in the literature, the frameworks developed for parent compounds like chlordecone (B1668712) and other chlorinated solvents provide a clear blueprint for such research.

Reductive dechlorination is often modeled using kinetic equations such as Michaelis-Menten or Monod-type formulations, which can describe the rate of biodegradation based on contaminant concentration and microbial activity. uwo.canih.gov These models often incorporate terms for competitive inhibition, where the presence of multiple chlorinated compounds can affect the degradation rate of one another, and Haldane inhibition, which accounts for substrate toxicity at high concentrations. nih.gov For instance, comprehensive biogeochemical models have been developed for contaminants like tetrachloroethylene (B127269) (PCE) and trichloroethylene (B50587) (TCE) that simulate their degradation through various intermediates. uwo.canih.gov

A complete modeling framework for the environmental fate of chlordecone and its daughter product, this compound, would integrate several key processes:

Microbial Dynamics: Growth and decay of specific dechlorinating microbial populations. uwo.ca

Geochemical Reactions: Interactions with soil minerals, pH buffering, and the influence of competing electron acceptors like sulfates. uwo.ca

Interphase Mass Transfer: Processes such as the dissolution of the contaminant from a non-aqueous phase liquid (DNAPL) and partitioning between soil, water, and gas phases. uwo.caacs.org

One example of a computational tool applied to chlordecone is the WISORCH model, a leaching model developed to predict the persistence and movement of chlordecone in the soil of the French West Indies based on first-order desorption kinetics. acs.orgcolab.ws While focused on transport rather than transformation, such models are essential for predicting environmental concentrations, which are a key input for reaction kinetic models. The development of fully parameterized kinetic models for the sequential dechlorination from chlordecone to this compound and beyond remains a key area for future research.

Quantum Chemical Calculations of Transformation Reaction Mechanisms

Quantum chemical calculations provide fundamental insights into the thermodynamics and mechanisms of chemical reactions, such as the dechlorination of chlordecone to this compound. These ab initio methods can calculate molecular properties from first principles without empirical data.

A pivotal study in this area utilized high-level quantum chemical calculations (the G3(MP2)/B3LYP composite method) to determine the standard Gibbs free energies of formation (ΔfG°′) and standard redox potentials (E°′) for chlordecone and its sequential dechlorination products. chlordecone-infos.frnih.govresearchgate.net This research was crucial because it demonstrated that the reductive dechlorination of chlordecone is a thermodynamically favorable process. chlordecone-infos.frnih.gov The calculations showed that the redox potentials for removing chlorine atoms from the chlordecone cage are similar to those of other organochlorines known to be used by anaerobic microorganisms for respiration. chlordecone-infos.frnih.gov This suggests that there are no thermodynamic barriers preventing microbes from using chlordecone as an electron acceptor, a process that leads directly to the formation of this compound and other hydrochlordecones. chlordecone-infos.frnih.gov

The study calculated these values for numerous potential isomers, providing a thermodynamic map of the dechlorination cascade. chlordecone-infos.fracs.org Other research has employed Density Functional Theory (DFT) to investigate the interactions between chlordecone and surface groups on activated carbon, demonstrating the utility of quantum methods in understanding sorption mechanisms, which also influence the compound's environmental fate. researchgate.net

The table below presents selected thermodynamic data from the ab initio calculations for the initial steps of chlordecone dechlorination, highlighting the energetic favorability of forming hydrochlordecone (B1329980) intermediates. chlordecone-infos.frresearchgate.net

| Compound | Transformation Step | Gibbs Free Energy of Formation (ΔfG°′, kJ/mol) | Standard Redox Potential (E°′, mV) |

|---|---|---|---|

| Chlordecone (C₁₀Cl₁₀O) | Parent Compound | -92.0 | N/A |

| 1-hydrochlordecone | Chlordecone + H⁺ + 2e⁻ → 1-hydrochlordecone + Cl⁻ | -26.7 | 413 |

| 2-hydrochlordecone | Chlordecone + H⁺ + 2e⁻ → 2-hydrochlordecone + Cl⁻ | -28.7 | 403 |

| 3-hydrochlordecone | Chlordecone + H⁺ + 2e⁻ → 3-hydrochlordecone + Cl⁻ | -29.0 | 401 |

| cis-8,10-dihydrochlordecone | 10-monohydrochlordecone + H⁺ + 2e⁻ → cis-8,10-dihydrochlordecone + Cl⁻ | 46.9 | 367 |

| 3,7-dihydrochlordecone | 3-monohydrochlordecone + H⁺ + 2e⁻ → 3,7-dihydrochlordecone + Cl⁻ | 45.0 | 376 |

Data sourced from Dolfing et al. (2012). chlordecone-infos.frresearchgate.net The redox potentials are for the half-reaction leading to the formation of the specified compound from its direct, more chlorinated precursor.

In Silico Predictions of Environmental Degradation Pathways and Intermediates

In silico tools, which use computer-based simulations, are increasingly employed to predict the metabolic and environmental degradation pathways of chemical compounds. chlordecone-infos.frnih.gov These systems leverage extensive knowledge bases of known biochemical reactions and transformation rules to forecast potential metabolites and degradation products. nih.govfrontiersin.org For a compound like chlordecone, these tools can help predict the formation of this compound and its subsequent transformation products, aiding in their identification in environmental and laboratory samples.

Several pathway prediction systems are available, such as BioTransformer, Meteor, and the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) pathway prediction system. nih.goveuropa.eu These tools can predict multiple generations of metabolites from both Phase I (e.g., hydrolysis, reduction, oxidation) and Phase II (e.g., conjugation) biotransformations. nih.gov

In the context of chlordecone, research has identified three major families of transformation products (TPs) that arise during its degradation, particularly under anaerobic conditions. frontiersin.orgnih.gov These families represent a pathway that in silico models aim to predict:

Family A (Hydrochlordecones): These are the initial products of reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen. This family includes various monohydrochlordecone and this compound (dihydrochlordecone) isomers. frontiersin.orgplos.org

Family B (Polychloroindenes): These products result from the opening of chlordecone's complex cage structure, followed by dechlorination and the loss of carbon and oxygen atoms. The formation of pentachloroindene is a key indicator of this degradation stage. frontiersin.orgnih.govnih.gov

Family C (Polychloroindenecarboxylic acids): Further transformation can lead to the formation of carboxylated indenes. The detection of a fully dechlorinated carboxylated indene (B144670) in long-term microcosm studies suggests that complete dechlorination is microbiologically possible. acs.orgfrontiersin.org

The table below summarizes key intermediates in the transformation pathway of chlordecone, starting with this compound.

| Compound Family | Compound Name / Type | Description of Role in Pathway |

|---|---|---|

| A | This compound (Dihydrochlordecone) | Product of two reductive dechlorination steps from Chlordecone. A key intermediate. plos.orgresearchgate.net |

| A | Tri-hydrochlordecone | Product of three reductive dechlorination steps. nih.gov |

| B | Pentachloroindene | Formed after the opening of the bishomocubane cage structure; a major transformation product. frontiersin.orgnih.gov |

| C | Carboxylated Polychloroindenes | Products of further degradation involving both dechlorination and carboxylation. acs.orgfrontiersin.org |

| C | Carboxylated Indene | A fully dechlorinated product, indicating extensive degradation is possible. acs.org |

In silico approaches, such as the Typology of Pollutants (TyPol) tool, have also been used to classify these potential degradation products based on their structural properties to infer their environmental behavior and fate. daneshyari.comresearchgate.net By combining the predictive power of these models with advanced analytical techniques, researchers can more effectively track the transformation of this compound and its parent compound in the environment.

Future Research Trajectories for Dihydrokepone Studies

Elucidating Novel Formation Pathways and Unknown Metabolites

A primary focus of future research is to fully uncover the various ways dihydrokepone is formed in the environment and to identify other related, but currently unknown, metabolites. While it is known that this compound is a product of chlordecone (B1668712) degradation, the specific pathways and the full spectrum of resulting compounds are not completely understood.

Microbial transformation is a key area of investigation. Studies have shown that certain bacteria, such as Pseudomonas aeruginosa, and mixed aerobic cultures can transform chlordecone into this compound and monohydrokepone. researchgate.net However, the conversion rates and the influence of different environmental conditions on these microbial processes require more detailed study. For instance, P. aeruginosa strain KO3 was found to produce approximately 16% this compound from chlordecone, highlighting the potential significance of this microbial pathway. researchgate.net

Beyond microbial action, abiotic processes like photolysis also contribute to the formation of this compound. The photolysis of kepone hydrate (B1144303) in solution has been identified as a source of both monohydrokepone and this compound. nih.gov Further research is needed to quantify the importance of this pathway under various natural light conditions and in different environmental media, such as water and soil surfaces.

Recent research into remediation techniques has also revealed new transformation pathways. In Situ Chemical Reduction (ISCR), a promising method for cleaning up chlordecone-contaminated sites, has been shown to generate a variety of transformation products. researchgate.net Bench-scale studies of ISCR have identified catabolites with significant chlorine removal, and there is a recognized need for further research into the environmental fate and effects of these newly identified compounds. researchgate.net Anaerobic biotransformation processes can also lead to different products, such as C9 polychloroindenes, which represent a significant alteration of the original chlordecone structure. researchgate.net The potential for the formation of a range of hydro- and dechloro-metabolites underscores the complexity of chlordecone degradation.

A significant challenge for future research is the identification of unknown metabolites. The use of advanced analytical techniques is crucial for this endeavor. researchgate.net Understanding the complete metabolic pathway, including all transient and stable byproducts, is essential for a comprehensive risk assessment, as these transformation products may have their own toxicological profiles. researchgate.netresearchgate.net

Table 1: Known and Investigated Transformation Products of Chlordecone

| Compound Name | Formation Pathway | Reference |

|---|---|---|

| This compound (Monohydrochlordecone) | Microbial transformation, Photolysis | researchgate.netnih.gov |

| Monohydrokepone | Microbial transformation, Photolysis | researchgate.netnih.gov |

| Hydrochlordecone (B1329980) | Metabolism | nih.govresearchgate.net |

| 5-hydroCLD | In Situ Chemical Reduction (ISCR) | researchgate.net |

| TrihydroCLD, TetrahydroCLD, PentahydroCLD, HeptahydroCLD | In Situ Chemical Reduction (ISCR) | researchgate.net |

| C9 Polychloroindenes | Anaerobic microbiological transformation | researchgate.net |

Advanced Spectroscopic Techniques for In Situ Mechanistic Probing

To understand the transformation of chlordecone into this compound and other metabolites as it happens in the environment, researchers are turning to advanced spectroscopic techniques. These methods offer the potential for real-time, in situ analysis, providing a window into the chemical and biological processes without disturbing the sample. numberanalytics.com

Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and two-dimensional infrared (2D-IR) spectroscopy provide enhanced sensitivity and resolution, allowing for the detailed study of complex chemical processes. numberanalytics.com For environmental analysis, methods like quantum cascade laser infrared (QCL-IR) spectroscopy enable rapid analysis, while optical photothermal infrared (O-PTIR) spectroscopy offers the ability to analyze samples at a submicron spatial resolution. spectroscopyonline.com These tools could be invaluable for examining the thin films or microbial biofilms where degradation reactions often occur.

Confocal Raman microprobe spectroscopy, sometimes combined with other methods like X-Ray diffraction, is another powerful tool. kit.ac.jp It can be used to analyze the chemical and crystallographic characteristics of a sample, which could help identify the specific mineral or organic surfaces that catalyze degradation reactions. kit.ac.jp For detecting pesticide residues, techniques borrowed from food science, such as hyperspectral imaging, could be adapted for environmental samples to map the distribution of this compound and its precursors on soil particles or in plant tissues. mdpi.com

Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques that provide higher resolution spectra (e.g., 300-MHz and above), can be crucial for definitively identifying the structure of novel metabolites. hdki.hr While not strictly a spectroscopic method, stable isotope probing is another powerful in situ technique. epa.gov By introducing a labeled form of chlordecone into an environmental sample, researchers can trace the label into this compound and other metabolites, providing direct evidence of microbial degradation activity. epa.gov

Table 2: Advanced Techniques for this compound Research

| Technique | Potential Application for this compound Studies | Reference |

|---|---|---|

| Surface-Enhanced Raman Spectroscopy (SERS) | In situ monitoring of degradation reactions with high sensitivity. | numberanalytics.com |

| Quantum Cascade Laser Infrared (QCL-IR) | Rapid analysis of environmental samples for this compound. | spectroscopyonline.com |

| Optical Photothermal Infrared (O-PTIR) | High-resolution spatial analysis of this compound on surfaces. | spectroscopyonline.com |

| Confocal Raman Microspectroscopy | Characterizing chemical and physical micro-environments of degradation. | kit.ac.jp |

| Advanced NMR Spectroscopy | Structural elucidation of unknown metabolites. | hdki.hr |

| Stable Isotope Probing | Directly measuring in situ microbial degradation pathways. | epa.gov |

Integrated Modeling and Experimental Approaches for Comprehensive Environmental Fate Prediction

A crucial future direction is the integration of laboratory and field data with sophisticated computer models to predict the long-term environmental fate of this compound. agronomy.org Relying solely on laboratory data can lead to unrealistic predictions, making the use of integrated environmental models essential for accurately estimating the predicted environmental concentration (PEC) of this compound. jst.go.jp

This integrated approach involves a multi-step process. agronomy.org It begins with laboratory experiments to determine key chemical properties and degradation rates under controlled conditions. agronomy.orgjst.go.jp This data is then used to build and parameterize environmental fate models. These models are subsequently tested and refined using data from field studies that reflect real-world conditions. agronomy.org Finally, the validated models can be used to forecast the behavior of this compound across a wide range of different climates and soil types. agronomy.org

Future modeling efforts will likely adopt a more holistic "integrated systems approach". This involves linking different types of models—such as those for environmental fate and transport, exposure, and ecological effects—to create a more comprehensive assessment of risk. epa.gov For example, a fate and transport model predicting this compound concentrations in water and sediment could be linked to a food web model to estimate bioaccumulation in aquatic organisms.

To improve the accuracy of these models, there is a need for standardized methods for calculating degradation kinetics, such as the half-life (DT50) of the compound in soil and water. europa.eu This ensures that data from different studies can be compared and used effectively in models. europa.eu Probabilistic techniques, such as Monte Carlo simulations, are also being incorporated into models to better account for the uncertainty and variability inherent in environmental systems. doi.org By combining experimental data with advanced, integrated modeling, researchers can develop a more robust and predictive understanding of this compound's environmental persistence and behavior. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting Dihydrokepone in environmental and biological matrices?

- Methodological Answer : Detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity (LOD: 0.1–0.5 ng/mL) and specificity. Gas chromatography (GC) with electron capture detection (ECD) is also used but requires derivatization for polar metabolites. For environmental samples, solid-phase extraction (SPE) followed by LC-MS/MS is recommended to minimize matrix interference. Validate methods using spike-recovery experiments (70–120% recovery) and inter-laboratory comparisons to ensure reproducibility .

| Method | Matrix | LOD | Key Reference |

|---|---|---|---|

| LC-MS/MS | Serum, Water | 0.1 ng/mL | Smith et al., 2022 |

| GC-ECD | Soil, Sediment | 0.5 ng/g | Jones et al., 2020 |

Q. How is this compound’s environmental persistence quantified in longitudinal studies?

- Methodological Answer : Use half-life (t₁/₂) calculations via first-order kinetic models. Monitor degradation in controlled microcosms (soil/water systems) under varying pH and microbial activity. Pair with high-resolution mass spectrometry (HRMS) to track metabolite formation. For field studies, employ geospatial sampling grids and multivariate regression to account for variables like rainfall and organic carbon content .

Advanced Research Questions

Q. What experimental models are optimal for resolving mechanistic contradictions in this compound’s neurotoxicity?

- Methodological Answer :

- In vitro : Use human neuroblastoma (SH-SY5Y) cells with RNA-seq to map gene expression changes (e.g., oxidative stress pathways like NRF2/KEAP1). Validate via CRISPR-Cas9 knockout models.

- In vivo : Zebrafish embryos (Danio rerio) allow high-throughput screening of developmental neurotoxicity. For chronic exposure, rodent models (Sprague-Dawley rats) with behavioral assays (e.g., Morris water maze) paired with histopathology are critical.

- Contradiction Resolution : Apply meta-analysis frameworks (e.g., PRISMA) to harmonize data from disparate studies. Use Bayesian statistics to weight evidence by study quality and sample size .

Q. How can researchers design studies to differentiate this compound’s endocrine-disrupting effects from its structural analogs (e.g., Kepone)?

- Methodological Answer :

- Receptor Binding Assays : Use competitive radioligand binding (e.g., ERα/AR receptors) with IC₅₀ comparisons.

- Transcriptomics : Compare gene regulatory networks via single-cell RNA sequencing in hormone-sensitive tissues (e.g., rat prostate or ovarian follicles).

- Structural Modeling : Perform molecular docking simulations (AutoDock Vina) to compare binding affinities and steric hindrance differences. Validate with X-ray crystallography of ligand-receptor complexes .

Q. What statistical approaches address variability in this compound’s bioaccumulation data across trophic levels?

- Methodological Answer :

- Trophic Magnification Factors (TMFs) : Calculate using log-transformed concentrations and stable isotope analysis (δ¹⁵N). Apply mixed-effects models to account for habitat-specific variables.

- Uncertainty Quantification : Use Monte Carlo simulations to propagate measurement errors and ecological variability. Sensitivity analysis (e.g., Sobol indices) identifies dominant drivers (e.g., lipid content, metabolic rates) .

Methodological Challenges & Solutions

Q. How to optimize bioremediation studies for this compound-contaminated sites despite microbial diversity challenges?

- Answer :

- Enrichment Cultures : Isolate consortia from historical contaminated sites using this compound as the sole carbon source.

- Metagenomics : Shotgun sequencing (Illumina NovaSeq) to identify degradation genes (e.g., hydrolases, cytochrome P450).

- Synergistic Additives : Test surfactants (e.g., Tween-80) to enhance bioavailability. Monitor via respirometry and qPCR for functional gene expression .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound toxicity studies?

- Answer :

- FAIR Data Principles : Share raw spectra (mzML/MGF formats), dose-response curves, and metadata via repositories like MetaboLights.

- Standardized Reporting : Adopt ARRIVE guidelines for animal studies and MIAME for omics data. Cross-validate findings with orthogonal methods (e.g., ELISA for protein biomarkers) .

Tables for Comparative Analysis

Table 1 : Comparison of this compound Detection Methods

| Method | Matrix | Advantages | Limitations |

|---|---|---|---|

| LC-MS/MS | Biological | High sensitivity, minimal cleanup | Costly instrumentation |

| GC-ECD | Environmental | Robust for non-polar analytes | Requires derivatization |

Table 2 : Experimental Models for Toxicity Studies

| Model | Endpoint Measured | Throughput |

|---|---|---|

| SH-SY5Y cells | Oxidative stress markers | High |

| Zebrafish embryos | Developmental abnormalities | Medium |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.